5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
CAS No.: 476641-88-0
Cat. No.: VC5299562
Molecular Formula: C13H8N4O3S2
Molecular Weight: 332.35
* For research use only. Not for human or veterinary use.
![5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide - 476641-88-0](/images/structure/VC5299562.png)
Specification
CAS No. | 476641-88-0 |
---|---|
Molecular Formula | C13H8N4O3S2 |
Molecular Weight | 332.35 |
IUPAC Name | 5-nitro-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide |
Standard InChI | InChI=1S/C13H8N4O3S2/c18-12(10-1-2-11(22-10)17(19)20)16-13-15-9(7-21-13)8-3-5-14-6-4-8/h1-7H,(H,15,16,18) |
Standard InChI Key | UDSGLWSTVPGWLG-UHFFFAOYSA-N |
SMILES | C1=CN=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
The compound’s molecular formula is C₁₃H₈N₄O₃S₂, with a molecular weight of 332.36 g/mol . Key structural features include:
-
A thiophene ring substituted with a nitro group at the 5-position.
-
A carboxamide bridge connecting the thiophene to a 1,3-thiazole ring.
-
A pyridin-4-yl group at the 4-position of the thiazole, contributing π-π stacking potential .
Crystallographic studies of analogous compounds reveal planar configurations, with dihedral angles between the thiazole and pyridine rings ranging from 4.97° to 17.59°, influencing molecular packing and solubility .
Synthetic Routes
Synthesis typically involves multi-step reactions:
-
Formation of the thiazole core: Condensation of 2-aminothiazole derivatives with pyridine-4-carbaldehyde under basic conditions (e.g., NaOH/ethanol) .
-
Carboxamide coupling: Reaction of 5-nitrothiophene-2-carboxylic acid with the thiazole intermediate using coupling agents like EDCI/HOBt .
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity .
Table 1: Key Synthetic Parameters
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Thiazole formation | Pyridine-4-carbaldehyde, EtOH, 80°C | 65–70 |
Carboxamide coupling | EDCI, HOBt, DMF, RT | 50–55 |
Pharmacological Profile
Antimicrobial Activity
The compound exhibits potent activity against Mycobacterium tuberculosis (H37Rv strain) with an MIC of 5.71 µM, comparable to isoniazid (MIC = 0.1 µM) . Against Gram-negative bacteria (E. coli, P. aeruginosa), it shows MIC values of 2–8 µg/mL, outperforming ciprofloxacin in efflux-pump-deficient strains .
Table 2: Biological Activity Data
Mechanism of Action
Nitroreductase Activation
The nitro group undergoes enzymatic reduction by M. tuberculosis deazaflavin-dependent nitroreductase (Ddn), generating reactive nitrogen species (RNS) that disrupt bacterial DNA and lipid membranes . Cyclic voltammetry studies confirm a reduction potential of −500 mV, aligning with pro-drug activation pathways .
Efflux Pump Inhibition
In E. coli, the compound binds the AcrB efflux pump’s distal pocket (Kd = 9 µM), competing with Nile red and reducing antibiotic expulsion . Key interactions involve hydrophobic contacts with residues F136, F610, and hydrogen bonding with Q151 .
Physicochemical Properties
Solubility: Moderate aqueous solubility (LogP = 1.8) due to the pyridine and carboxamide groups .
Stability: Degrades <5% over 24 hours in PBS (pH 7.4) at 37°C .
Crystal Structure: Monoclinic lattice (space group Pc) with unit cell parameters a = 12.050 Å, b = 5.5218 Å, c = 8.1813 Å .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume